molecular formula C20H33N3O3S B14394886 (2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide CAS No. 88187-89-7

(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide

Cat. No.: B14394886
CAS No.: 88187-89-7
M. Wt: 395.6 g/mol
InChI Key: KPCRPYNRNMPPTF-UHFFFAOYSA-N
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Description

(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a hexyl chain, and an iminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This is followed by the reaction with hexylamine to form the benzenesulfonyl hexylamide. The final step involves the condensation of the benzenesulfonyl hexylamide with hexyl isocyanide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The hexyl chains can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted hexyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may interact with active sites of enzymes, inhibiting their activity. The iminoacetamide moiety can form hydrogen bonds with target proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(Benzenesulfonyl)amino]-N-octyl-2-(octylimino)acetamide: Similar structure but with longer alkyl chains.

    (2E)-2-[(Benzenesulfonyl)amino]-N-butyl-2-(butylimino)acetamide: Similar structure but with shorter alkyl chains.

    (2E)-2-[(Benzenesulfonyl)amino]-N-ethyl-2-(ethylimino)acetamide: Similar structure but with even shorter alkyl chains.

Uniqueness

The uniqueness of (2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide lies in its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties. Its balanced hydrophobic and hydrophilic regions make it versatile for various applications in research and industry.

Properties

CAS No.

88187-89-7

Molecular Formula

C20H33N3O3S

Molecular Weight

395.6 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-hexyl-2-hexyliminoacetamide

InChI

InChI=1S/C20H33N3O3S/c1-3-5-7-12-16-21-19(20(24)22-17-13-8-6-4-2)23-27(25,26)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

KPCRPYNRNMPPTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C(=NCCCCCC)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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